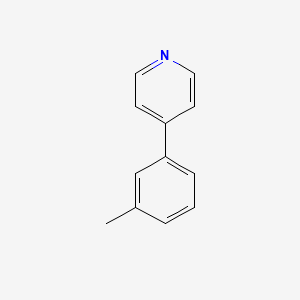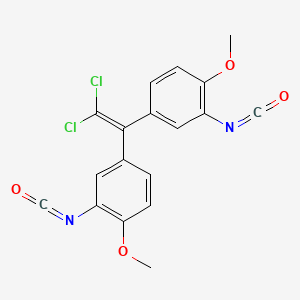
Dibromoacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromoacetylene is a molecular chemical compound with the formula C₂Br₂. It is characterized by the presence of an acetylene group where both hydrogen atoms are substituted by bromine atoms. This compound is known for its explosive nature and sensitivity to air, making it a subject of interest in various chemical studies .
Vorbereitungsmethoden
Dibromoacetylene can be synthesized through several methods:
Reaction with 1,1,2-tribromoethylene and potassium hydroxide: This method is hazardous due to the risk of explosions.
Reaction of acetylene with phenyl lithium: At -50°C, acetylene reacts with phenyl lithium to form lithium acetylide, which then reacts with bromine to yield this compound.
Reaction with sodium hypobromite (NaOBr): This is another method to synthesize this compound.
Analyse Chemischer Reaktionen
Dibromoacetylene undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
Dibromoacetylene has several applications in scientific research:
Chemistry: It is used in the synthesis of various brominated compounds and as a reagent in organic synthesis.
Material Science:
Industrial Applications: Due to its reactivity, this compound is used in the production of other brominated chemicals.
Wirkmechanismus
The mechanism of action of dibromoacetylene involves its high reactivity due to the presence of the acetylene group substituted with bromine atoms. This reactivity makes it prone to spontaneous combustion in air, producing black sooty smoke and a red flame . When heated, it explodes, yielding carbon and other substances .
Vergleich Mit ähnlichen Verbindungen
Dibromoacetylene can be compared with other similar compounds such as:
1,2-Dibromoethylene: This compound also contains bromine atoms attached to a carbon-carbon double bond but differs in its reactivity and applications.
1,2-Dibromoethane: Known for its use as a pesticide and in leaded gasoline, it has different industrial applications compared to this compound.
This compound stands out due to its unique reactivity and potential for polymerization, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
624-61-3 |
|---|---|
Molekularformel |
C2Br2 |
Molekulargewicht |
183.83 g/mol |
IUPAC-Name |
1,2-dibromoethyne |
InChI |
InChI=1S/C2Br2/c3-1-2-4 |
InChI-Schlüssel |
JNFBOWNNNAHVNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)

![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)



